molecular formula C25H20FN5O2 B2892771 3-(3-fluorophenyl)-5-oxo-N-(3-phenylpropyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031624-62-0

3-(3-fluorophenyl)-5-oxo-N-(3-phenylpropyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Numéro de catalogue: B2892771
Numéro CAS: 1031624-62-0
Poids moléculaire: 441.466
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(3-fluorophenyl)-5-oxo-N-(3-phenylpropyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C25H20FN5O2 and its molecular weight is 441.466. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Binding Activity

The synthesis of tricyclic heterocycles, including structures like [1,2,4]triazoloquinazolines, has shown significant affinity for benzodiazepine receptors. These compounds, through various synthetic routes, have been explored for their potent benzodiazepine antagonistic properties in rat models, demonstrating comparable activity to known compounds such as CGS 8216 from the pyrazolo[4,3-c]quinoline series. This highlights the potential of such compounds in modulating benzodiazepine receptor activity, which could have implications for the development of new therapeutic agents (Francis et al., 1991).

Antibacterial and Anticancer Activity

Fluorine-containing quinoline derivatives have been synthesized and evaluated for their antibacterial activities, showing promise in combating microbial pathogens. This aligns with the broader research trend of incorporating fluorine into pharmaceuticals to enhance their activity and selectivity (Holla et al., 2005). Additionally, new series of 1,2,4-triazoloquinoline derivatives have been designed for anticancer activity, with certain compounds demonstrating significant cytotoxicity against human cancer cell lines, further underlining the potential of this scaffold in oncological research (Reddy et al., 2015).

Radioligand Binding and Imaging Studies

Derivatives of the triazoloquinazoline adenosine antagonist have been prepared with a focus on achieving A3 receptor subtype selectivity. Such compounds, through modifications at the 5-amino group, have shown high affinity and selectivity for human A3 receptors, making them interesting candidates for radioligand binding and imaging studies. This research provides a basis for the development of targeted imaging agents and therapeutics directed at adenosine receptors (Kim et al., 1996).

Molecular Probes and Photophysical Properties

The development of molecular probes based on pyrazoloquinazoline derivatives for the A2A adenosine receptor emphasizes the utility of this scaffold in creating high-affinity, selective antagonists useful in pharmacological studies. Such compounds have been synthesized with diverse functionalizations, allowing for their application in exploring receptor dynamics and signaling pathways (Kumar et al., 2011). Furthermore, amino-biphenyl-containing triazoloquinazoline derivatives with fluorescent properties have been synthesized, highlighting the scaffold's versatility in the design of photophysical probes. These compounds exhibit broad emission wavelengths and high fluorescent quantum yields, making them suitable for applications in optical imaging and molecular diagnostics (Kopotilova et al., 2023).

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3-fluorophenyl)-5-oxo-N-(3-phenylpropyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide' involves the reaction of 3-fluorobenzaldehyde with ethyl acetoacetate to form 3-(3-fluorophenyl)-5-methyl-4,5-dihydro-1H-pyrazole-1-carboxylic acid ethyl ester. This intermediate is then reacted with hydrazine hydrate to form 3-(3-fluorophenyl)-5-hydrazinyl-4,5-dihydro-1H-pyrazole-1-carboxylic acid ethyl ester. The final compound is obtained by reacting this intermediate with 3-phenylpropylamine and 8-chloro-1,2,3,4-tetrahydroquinazoline-5,6-dione in the presence of acetic acid.", "Starting Materials": [ "3-fluorobenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "3-phenylpropylamine", "8-chloro-1,2,3,4-tetrahydroquinazoline-5,6-dione", "acetic acid" ], "Reaction": [ "Step 1: Reaction of 3-fluorobenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form 3-(3-fluorophenyl)-5-methyl-4,5-dihydro-1H-pyrazole-1-carboxylic acid ethyl ester.", "Step 2: Reaction of the intermediate obtained in step 1 with hydrazine hydrate in the presence of acetic acid to form 3-(3-fluorophenyl)-5-hydrazinyl-4,5-dihydro-1H-pyrazole-1-carboxylic acid ethyl ester.", "Step 3: Reaction of the intermediate obtained in step 2 with 3-phenylpropylamine and 8-chloro-1,2,3,4-tetrahydroquinazoline-5,6-dione in the presence of acetic acid to form the final compound, 3-(3-fluorophenyl)-5-oxo-N-(3-phenylpropyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide." ] }

Numéro CAS

1031624-62-0

Formule moléculaire

C25H20FN5O2

Poids moléculaire

441.466

Nom IUPAC

3-(3-fluorophenyl)-5-oxo-N-(3-phenylpropyl)-1H-triazolo[1,5-a]quinazoline-8-carboxamide

InChI

InChI=1S/C25H20FN5O2/c26-19-10-4-9-17(14-19)22-23-28-25(33)20-12-11-18(15-21(20)31(23)30-29-22)24(32)27-13-5-8-16-6-2-1-3-7-16/h1-4,6-7,9-12,14-15,30H,5,8,13H2,(H,27,32)

SMILES

C1=CC=C(C=C1)CCCNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC(=CC=C5)F

Solubilité

not available

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.